molecular formula C12H12N2O2 B1471740 6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1546338-11-7

6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1471740
CAS No.: 1546338-11-7
M. Wt: 216.24 g/mol
InChI Key: ZUKKUTYPJXHFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a chemical research compound designed for investigative purposes. This compound belongs to a class of pyrimidine-based molecules that are the subject of active scientific inquiry due to their diverse biological activities. Pyrimidine-2,4(1H,3H)-dione derivatives, the core structural family of this reagent, have been reported in scientific literature to exhibit significant antioxidant properties , where they can influence free radical oxidation processes and help modulate the body's protective and adaptive reactions . Studies on related analogs show that such compounds can be investigated for their potential to increase the general adaptive capabilities of the body and demonstrate protective effects in various research models . The primary value of this compound for researchers lies in its utility as a building block or intermediate for the synthesis of more complex molecules, or as a reference standard in bioactivity screening. Researchers are exploring this class of compounds for their potential research value in several areas, including the study of cellular oxidative stress and the investigation of novel therapeutic mechanisms . This product is intended for research and laboratory use only by trained professionals. It is not for diagnostic or therapeutic use in humans, and appropriate safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

6-(3,5-dimethylphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-3-8(2)5-9(4-7)10-6-11(15)14-12(16)13-10/h3-6H,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKKUTYPJXHFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with Aromatic Aldehydes

A well-documented method involves reacting 6-amino-1,3-dimethylpyrimidine-2,4-dione with aromatic aldehydes under mild conditions in ethanol. For example, the reaction of the amino pyrimidine with 3,5-dimethylbenzaldehyde in ethanol at 35 °C for 2 hours yields the corresponding 6-(3,5-dimethylphenyl)pyrimidine derivative. This method benefits from straightforward workup and purification by recrystallization, providing moderate to good yields (typically 30-40%).

Reagents Conditions Yield (%) Notes
6-Amino-1,3-dimethylpyrimidine-2,4-dione + 3,5-dimethylbenzaldehyde Ethanol, 35 °C, 2 h ~39% Mild conditions, simple purification

This approach is part of a broader synthetic scheme to prepare substituted pyrimido[4,5-d]pyrimidones, where substitution at C-6 is achieved by varying the aromatic aldehyde.

Lithiation and Subsequent Functionalization of Pyrimidine Precursors

An alternative and more versatile method involves the lithiation of chlorinated pyrimidine derivatives followed by reaction with isothiocyanates or isocyanates to introduce substituents.

  • Starting from 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine, lithiation at the 5-position with lithium diisopropylamide (LDA) generates a reactive intermediate.
  • This intermediate reacts with aliphatic or aromatic isothiocyanates to afford N-alkyl-4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carbothioamides.
  • Subsequent treatment with sodium hydride and further isothiocyanates or isocyanates yields the desired pyrimidine derivatives, including 1,3-disubstituted pyrimido[4,5-d]pyrimidine-2,4-dithiones or related oxo derivatives.

While this method primarily targets dithione derivatives, it is adaptable for synthesizing 6-substituted pyrimidine-2,4-diones by appropriate choice of reagents and reaction conditions.

Step Reagents/Conditions Outcome
Lithiation LDA, THF, –78 °C 5-lithio intermediate
Reaction with isothiocyanates Ethyl or n-butyl isothiocyanate, –78 °C N-alkyl carbothioamide intermediates
Treatment with NaH + isocyanates Sodium hydride, phenyl isocyanate 1,3-disubstituted pyrimidine derivatives

This multi-step process offers high regioselectivity and functional group tolerance, enabling diverse substitution patterns.

Research Findings and Analytical Data

  • The synthetic products, including 6-(3,5-dimethylphenyl)pyrimidine-2,4-dione derivatives, have been characterized by elemental analysis, IR, and NMR spectroscopy to confirm structure and purity.
  • Elemental combustion analysis results align well with calculated values, confirming the expected molecular composition.
  • IR spectra typically show characteristic carbonyl stretching bands near 1680-1790 cm⁻¹, indicative of the pyrimidine-2,4-dione core.
  • $$ ^1H $$ NMR spectra display singlets corresponding to methyl groups on the aromatic ring and the pyrimidine methyl substituents, as well as aromatic protons in the 6.5-7.5 ppm range.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Condensation with aromatic aldehydes 6-Amino-1,3-dimethylpyrimidine-2,4-dione + 3,5-dimethylbenzaldehyde Ethanol, 35 °C, 2 h ~39 Simple, mild conditions Moderate yield
Lithiation and functionalization 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine + LDA + isothiocyanates LDA (–78 °C), NaH, isothiocyanates/isocyanates Variable High regioselectivity, versatile Multi-step, requires low temp

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .

Scientific Research Applications

6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Structural and functional comparisons with analogous pyrimidinedione derivatives highlight critical differences in substituents, synthesis strategies, and biological activities.

Substituent Variations and Structural Features

Table 1: Structural Comparison of Pyrimidine-2,4(1H,3H)-dione Derivatives
Compound Name Substituent Position/Group Key Structural Features Biological Activity (if available) Reference
6-(3,5-Dimethylphenyl)pyrimidine-2,4-dione 6-position: 3,5-dimethylphenyl Aromatic lipophilic group Potential HIV-1 capsid inhibitor
5-Hydroxy-1-phenethylpyrimidine-2,4-dione 5-OH, 1-phenethyl Hydrophilic-OH, lipophilic-aryl D-amino acid oxidase inhibition
6-(5-Fluoro-2-hydroxybenzoyl) derivative 6-position: fluoro-hydroxybenzoyl Electron-withdrawing F, H-bonding Anticancer/antioxidant (inferred)
S-86 (Fluorinated derivative) 6-difluoro(phenyl)methyl, 3-chloroethyl Fluorine substitution Antioxidant (58.12% MDA reduction)
3-(3,5-Dimethylphenyl)thieno-pyrimidine-2,4-dione Thieno-fused core, 3,5-dimethylphenyl Planar fused ring system Unspecified (structural analog)

Key Observations :

  • Lipophilicity : The 3,5-dimethylphenyl group in the target compound enhances lipophilicity compared to hydrophilic derivatives like 5-hydroxy-1-phenethylpyrimidine-2,4-dione . This property is critical for membrane penetration in drug design.
  • Electron Effects : Fluorinated derivatives (e.g., S-86) exhibit strong electron-withdrawing effects, improving antioxidant capacity by stabilizing radical intermediates .

Key Observations :

  • The target compound’s synthesis aligns with methods for bis-pyrimidinediones but likely uses a 3,5-dimethylphenyl-substituted aldehyde in a 1:1 ratio with uracil .
  • Thieno-pyrimidinediones require multi-step reactions, including alkylation in DMF, which may limit scalability compared to aqueous HCl-mediated syntheses .

Biological Activity

6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a pyrimidine ring with two keto groups at positions 2 and 4, and a 3,5-dimethylphenyl substituent at position 6. This unique configuration contributes to its pharmacological properties, making it a subject of extensive research.

The primary mechanism through which this compound exerts its biological effects is by inhibiting cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, effectively blocking its kinase activity and disrupting normal cell cycle progression in rapidly dividing cells such as those found in tumors.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:

  • MCF-7 (Breast Cancer) : The compound shows potent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • HCT-116 (Colon Cancer) : Similar results are observed with HCT-116 cells, where the compound effectively induces apoptosis.

Comparative Analysis of Structural Variants

The biological activity of this compound can be compared to other related compounds. The following table summarizes the structural differences and their potential implications on biological activity:

Compound NameStructural FeaturesNotable Activity
6-phenylpyrimidine-2,4(1H,3H)-dioneLacks dimethyl groups on the phenyl ringLower cytotoxicity
6-(3-methylphenyl)pyrimidine-2,4(1H,3H)-dioneContains one methyl group on the phenyl ringModerate cytotoxicity
This compound Two methyl groups enhance reactivity High cytotoxicity

The presence of two methyl groups in the 6-(3,5-dimethylphenyl) variant enhances its binding affinity to molecular targets compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of MCF-7 and HCT-116 cells. The mechanism was linked to CDK2 inhibition leading to G1 phase arrest in the cell cycle.
  • Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to CDK2 with a favorable binding energy profile. This suggests strong interactions that could be exploited for drug design .
  • Pharmacological Applications : Beyond anticancer properties, ongoing research is investigating its potential as an enzyme inhibitor or receptor ligand in various biological contexts .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione?

  • Methodology : The synthesis typically involves multi-step reactions, including alkylation of pyrimidine precursors and cyclization. For example, alkylation with benzyl chlorides or chloroacetamides in dimethylformamide (DMF) using potassium carbonate as a promoter yields crystalline derivatives . Key steps include reflux conditions and purification via column chromatography.
  • Analytical Validation : Reaction progress is monitored using thin-layer chromatography (TLC), and purity is confirmed via high-performance liquid chromatography (HPLC) .

Q. How is the structural characterization of this compound performed?

  • Techniques : Single-crystal X-ray diffraction (SCXRD) is critical for determining the fused bicyclic system and substituent orientations. For example, SCXRD data (R factor = 0.044, wR = 0.123) confirm the pyrimidine ring geometry and substituent positions .
  • Spectroscopic Methods : 1^1H NMR and 13^13C NMR (e.g., δ 1.19 ppm for ethyl groups, δ 7.34–7.99 ppm for aromatic protons) and IR spectroscopy (C=O stretches at ~1680 cm1^{-1}) provide additional validation .

Q. What preliminary biological activities have been reported for this compound?

  • Screening Approaches : In vitro assays, such as radiolabeled binding studies, are used to evaluate interactions with targets like dopamine receptors or enzymes (e.g., kinase inhibition). Structural analogs show potential in antiviral and anticancer studies .
  • Key Findings : Derivatives with substituted benzyl groups exhibit enhanced selectivity in receptor binding, though activity varies with substituent position .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of this compound?

  • Troubleshooting : Low yields often arise from incomplete alkylation or side reactions. Strategies include:

  • Solvent optimization (e.g., DMF for solubility vs. acetonitrile for faster kinetics) .
  • Temperature control (reflux vs. room temperature) to minimize byproducts .
  • Use of coupling agents like EDCI/HOBt for amide bond formation in multi-step syntheses .
    • Case Study : A 53% yield improvement was achieved by substituting propyl iodide for ethyl iodide in alkylation steps, as confirmed by LCMS ([M+H]+^+ = 196.2) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Data Reconciliation : Orthogonal assays (e.g., electrophysiology vs. fluorescence polarization) can clarify mechanisms. For example, conflicting dopamine receptor agonism results may stem from assay sensitivity differences .
  • Structural-Activity Analysis : Comparing substituent effects (e.g., 3,5-dimethylphenyl vs. 4-chlorophenyl) using molecular docking can explain variability in IC50_{50} values .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • In Silico Tools : Density functional theory (DFT) calculations predict electron distribution at the pyrimidine ring, aiding in rational modifications. Molecular dynamics simulations assess binding stability to targets like eEF-2K .
  • Case Study : Introduction of a 2-phenylethoxy group improved hydrophobic interactions in kinase inhibition assays, reducing IC50_{50} by 40% .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Process Chemistry : Batch-to-batch consistency issues arise in multi-step syntheses. Solutions include:

  • Flow chemistry for precise control of reaction parameters .
  • Quality control via tandem mass spectrometry (LC-MS/MS) to detect trace impurities .
    • Regulatory Considerations : Thermal stability analysis (TGA/DSC) ensures compound integrity under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.